![molecular formula C9H11Cl2NO B1375259 3-Amino-1-(3,4-dichlorophenyl)propan-1-ol CAS No. 1082392-23-1](/img/structure/B1375259.png)
3-Amino-1-(3,4-dichlorophenyl)propan-1-ol
Overview
Description
“3-Amino-1-(3,4-dichlorophenyl)propan-1-ol” is an organic compound that belongs to the family of amino alcohols. It has a molecular formula of C9H11Cl2NO .
Molecular Structure Analysis
The InChI code for “3-Amino-1-(3,4-dichlorophenyl)propan-1-ol” is 1S/C9H11Cl2NO/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5,9,13H,3-4,12H2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The molecular weight of “3-Amino-1-(3,4-dichlorophenyl)propan-1-ol” is 220.1 g/mol . It is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.Scientific Research Applications
Synthesis of 1,2,4-Triazole Scaffolds
3-Amino-1-(3,4-dichlorophenyl)propan-1-ol: is utilized in the synthesis of 1,2,4-triazole scaffolds , which are prominent in pharmaceuticals and biologically active compounds. These scaffolds are integral in drug discovery against various diseases, including cancer and microbial infections .
Antimicrobial Agents
The compound’s derivatives, due to the presence of the N–C–S linkage , are explored as antimicrobial agents. The 1,2,4-triazole group, in particular, is known for its widespread potential pharmaceutical activity, including antibacterial and antifungal properties .
Anti-Inflammatory and Analgesic Applications
The structural uniqueness of 1,2,4-triazoles derived from this compound contributes to anti-inflammatory and analgesic activities. This makes it a valuable candidate for the development of new pain relief medications .
Antioxidant Properties
Research indicates that 1,2,4-triazole derivatives exhibit antioxidant properties, which are essential in combating oxidative stress-related diseases .
Anticancer Activity
The compound has been used to synthesize derivatives with promising cytotoxic activities against various cancer cell lines, such as breast, lung, and pancreatic cancers .
Molecular Linker in Polymer Synthesis
It serves as a molecular linker in the preparation of polymers like polyurethanes and dendrimers, which have a wide range of industrial and biomedical applications .
Synthesis of Heterocyclic Compounds
The compound is a key reagent in the controlled multidirectional synthesis of nitrogen-containing heterocycles, which are vital in nature and metabolic systems .
Drug Discovery and Design
Due to its ability to form hydrogen-bonding and dipole interactions with biological receptors, it is extensively used in the design and synthesis of new drug candidates, particularly those containing the 1,2,4-triazole group .
Safety And Hazards
The compound has been classified as potentially dangerous, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
3-amino-1-(3,4-dichlorophenyl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NO/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5,9,13H,3-4,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWFGPOOKYZXBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CCN)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(3,4-dichlorophenyl)propan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.